1-Methyl-2-oxo-3-phenyl-2,3-dihydropyrimidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxo-3-phenyl-2,3-dihydropyrimidin-1-ium iodide is a heterocyclic compound that belongs to the class of dihydropyrimidinones.
Preparation Methods
This reaction is catalyzed by reusable and heterogeneous catalysts such as HPA-Montmorillonite-KSF, which allows for an efficient and green synthesis under solvent-free conditions . The reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Chemical Reactions Analysis
1-Methyl-2-oxo-3-phenyl-2,3-dihydropyrimidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dihydropyrimidinones.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for its potential use in drug development.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-3-phenyl-2,3-dihydropyrimidin-1-ium iodide involves its interaction with biological targets, leading to the inhibition of cell growth and proliferation. Molecular docking studies have shown that the compound binds to specific proteins, disrupting their function and leading to cell death .
Comparison with Similar Compounds
1-Methyl-2-oxo-3-phenyl-2,3-dihydropyrimidin-1-ium iodide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide: This compound has a similar structure but different biological activities.
3-Methyl-1-phenyl-2-phospholene 1-oxide: Another heterocyclic compound with different applications in catalysis and polymerization reactions.
Properties
CAS No. |
54424-43-0 |
---|---|
Molecular Formula |
C11H11IN2O |
Molecular Weight |
314.12 g/mol |
IUPAC Name |
1-methyl-3-phenylpyrimidin-1-ium-2-one;iodide |
InChI |
InChI=1S/C11H11N2O.HI/c1-12-8-5-9-13(11(12)14)10-6-3-2-4-7-10;/h2-9H,1H3;1H/q+1;/p-1 |
InChI Key |
MWTIOKGOQIVSRA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CN(C1=O)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.